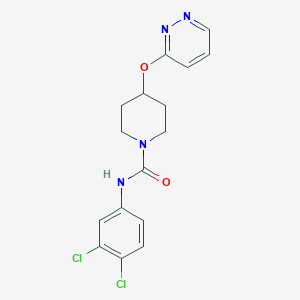![molecular formula C14H14O4 B2986382 2-hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 145575-31-1](/img/structure/B2986382.png)
2-hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a chemical compound with the CAS Number: 145575-31-1 . It has a molecular weight of 246.26 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14O4/c1-17-13-7-12-10 (6-11 (13)15)8-4-2-3-5-9 (8)14 (16)18-12/h6-7,15H,2-5H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of atoms, as well as the bonds between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 246.26 . It is recommended to be stored at a temperature of 28 C .科学的研究の応用
One-pot and Solvent-free Synthesis
A study by Velpula et al. (2015) elaborated on the one-pot, solvent-free synthesis of derivatives of the compound, highlighting their potential antibacterial activity. This synthesis approach utilized a multicomponent reaction followed by cyclization, emphasizing the compound's utility in creating antibacterials with broad-spectrum activity against both gram-positive and gram-negative bacteria (Velpula et al., 2015).
Synthesis and Biological Activity
Garazd et al. (2002) reported on the condensation of hydroxy-tetrahydrobenzo[c]chromen-6-ones with substituted 1,1-diaminomethanes, producing Mannich bases with potential neuroleptic and tranquilizing activities, indicating the compound's relevance in pharmacological research (Garazd et al., 2002).
Fluorescence Properties
Shi et al. (2017) synthesized benzo[c]coumarin carboxylic acids, demonstrating the compound's fluorescence in both solution and solid state. This research provides insights into the compound's potential applications in materials science, particularly in developing fluorescent materials (Shi et al., 2017).
Antimicrobiotic and Anti-inflammatory Effects
Liu et al. (2008) isolated a related compound from Belamcanda chinensis, reporting its antimicrobiotic and anti-inflammatory effects. This study suggests the potential medical applications of the compound, especially in treating infections and inflammation (Liu et al., 2008).
Phototransformation and Fluorescence
Hobley et al. (2000) and Gülcan et al. (2022) both explored the phototransformation properties and fluorescence of chromene compounds, indicating their utility in developing novel fluorescent probes and understanding the effects of substituent variations on fluorescence enhancement in the presence of metals. These studies underscore the compound's applications in analytical and environmental chemistry (Hobley et al., 2000); (Gülcan et al., 2022).
Cholinesterase Inhibitors
Gulcan et al. (2014) synthesized and evaluated derivatives as potential acetylcholinesterase and butyrylcholinesterase inhibitors, indicating the compound's applicability in Alzheimer's disease research. This highlights the therapeutic potential of these derivatives in cognitive enhancement and Alzheimer's treatment (Gulcan et al., 2014).
Safety and Hazards
作用機序
Target of Action
The primary target of 2-hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is Phosphodiesterase II (PDE2) . PDE2 is an enzyme that breaks down the secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are involved in a variety of physiological processes.
Mode of Action
This compound interacts with its target, PDE2, by inhibiting its activity . The inhibition of PDE2 leads to an increase in the levels of cAMP and cGMP, amplifying the signal transduction pathways they are involved in.
Biochemical Pathways
The inhibition of PDE2 affects multiple biochemical pathways. The increased levels of cAMP and cGMP can enhance the signaling of pathways that are regulated by these cyclic nucleotides. This includes pathways involved in inflammation, smooth muscle relaxation, and neuroprotection .
Pharmacokinetics
It is known that urolithins, which are structurally similar compounds, are main intestinal metabolites derived from the metabolism of ellagic acid (ea) through tannolactone ring and dihydroxylation . Urolithins have more advantages in absorption than EA, which may be the final material basis for the biological activities of EA .
Result of Action
The molecular and cellular effects of the compound’s action are primarily due to the increased levels of cAMP and cGMP. This can lead to enhanced signal transduction in cells, potentially leading to effects such as reduced inflammation, relaxation of smooth muscle, and neuroprotection .
特性
IUPAC Name |
2-hydroxy-3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-17-13-7-12-10(6-11(13)15)8-4-2-3-5-9(8)14(16)18-12/h6-7,15H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGSSPMHBRVPST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

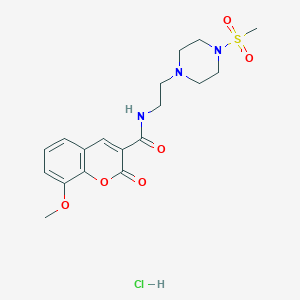
![8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2986302.png)
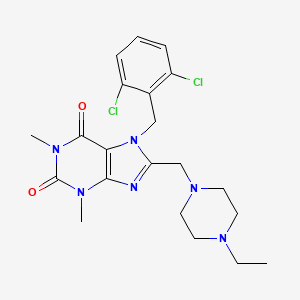
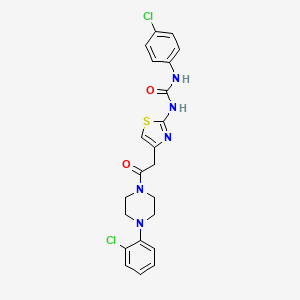

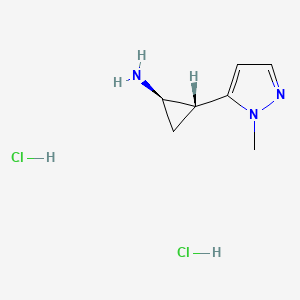
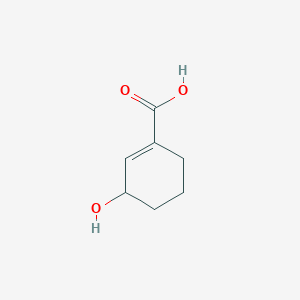
![N-(5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2986309.png)
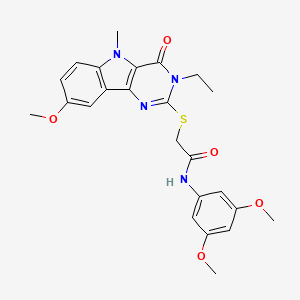
![4-acetyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2986312.png)
![N-(3,4-dichlorophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2986314.png)
![5-methyl-2-phenyl-7-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2986320.png)
![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2986321.png)
